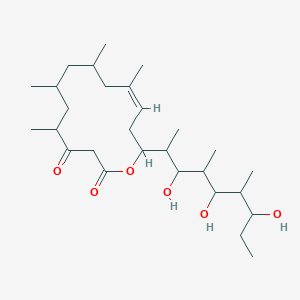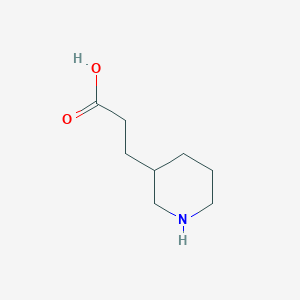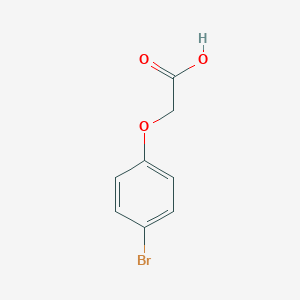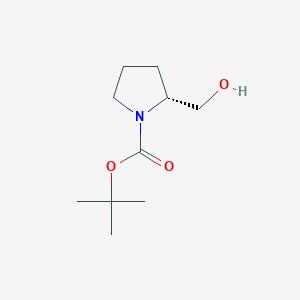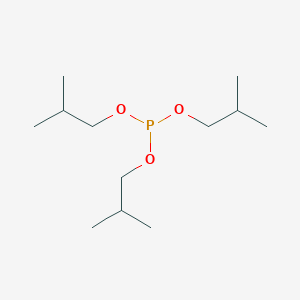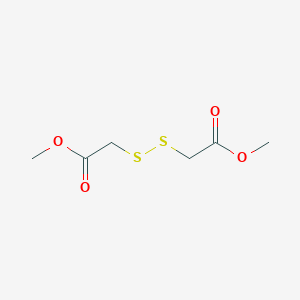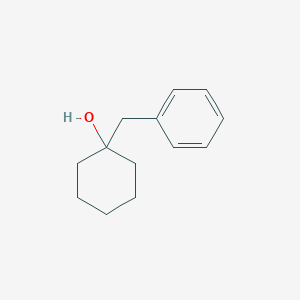![molecular formula C8H12F3NO3S B155003 Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 1808-40-8](/img/structure/B155003.png)
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is a chemical compound that belongs to the class of trifluoroacetylated amino acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic groups in the target molecule. This can lead to the formation of covalent bonds between Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate and the target molecule.
生化和生理效应
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use in cancer treatment.
实验室实验的优点和局限性
One advantage of using Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research involving Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate. One area of interest is its potential use in drug delivery systems. It has also been studied for its potential use in cancer treatment, and further research in this area could lead to the development of new cancer therapies. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate could be used as a building block in the synthesis of new peptides and proteins with unique properties. Finally, further research is needed to better understand its mechanism of action and potential applications in various fields of science.
合成方法
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylthiobutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The resulting product is then treated with methanol to form Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate.
科学研究应用
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various peptides and proteins. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use as a drug delivery system.
属性
CAS 编号 |
1808-40-8 |
|---|---|
产品名称 |
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
分子式 |
C8H12F3NO3S |
分子量 |
259.25 g/mol |
IUPAC 名称 |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
InChI 键 |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
规范 SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
同义词 |
N-TFA-DL-METHIONINE METHYL ESTER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




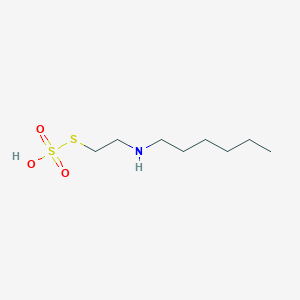
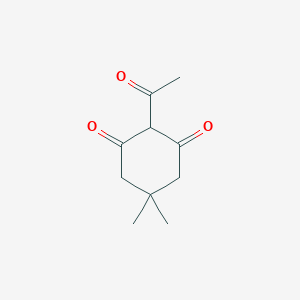
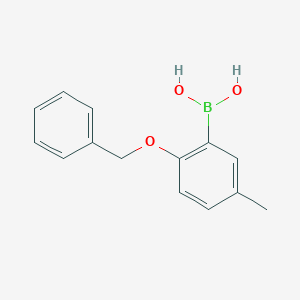
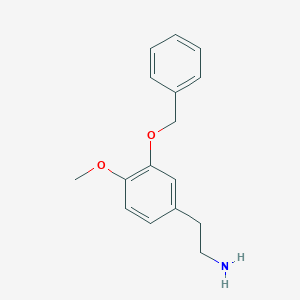
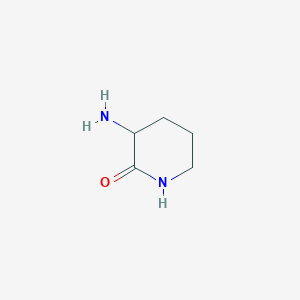
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
